1-Bromospiro[2.3]hexane-1-carboxylicacid
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Overview
Description
1-Bromospiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C7H9BrO2 and a molecular weight of 205.05 g/mol . It is characterized by a spirocyclic structure, where a bromine atom is attached to a spiro[2.3]hexane ring system, and a carboxylic acid group is present at the 1-position of the ring .
Preparation Methods
The synthesis of 1-Bromospiro[2.3]hexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as spiro[2.3]hexane and bromine.
Bromination: The spiro[2.3]hexane is subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light.
Chemical Reactions Analysis
1-Bromospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH) to form corresponding derivatives.
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized products.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes under appropriate conditions.
Scientific Research Applications
1-Bromospiro[2.3]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromospiro[2.3]hexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The spirocyclic structure imparts unique conformational properties that enhance its binding affinity and specificity .
Comparison with Similar Compounds
1-Bromospiro[2.3]hexane-1-carboxylic acid can be compared with other similar compounds such as:
1-Chlorospiro[2.3]hexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-Fluorospiro[2.3]hexane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
1-Iodospiro[2.3]hexane-1-carboxylic acid: Similar structure but with an iodine atom instead of bromine.
The uniqueness of 1-Bromospiro[2.3]hexane-1-carboxylic acid lies in its specific reactivity and binding properties conferred by the bromine atom, which can influence its chemical and biological behavior .
Properties
IUPAC Name |
2-bromospiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNCTLPNWXXFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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